molecular formula C14H22Cl2N2 B1521304 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1170419-42-7

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1521304
CAS No.: 1170419-42-7
M. Wt: 289.2 g/mol
InChI Key: OLHTYTPPIKJKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as serine/threonine-protein kinases, which are crucial for regulating various cellular processes. The interaction between this compound and these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling pathways .

Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with G-protein-coupled receptors (GPCRs), leading to changes in receptor signaling and cellular responses . These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to influence neurotransmitter release by modulating the activity of ion channels and transporters . This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.

In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways . This dual action makes it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on gene expression and cellular metabolism has been noted, with studies showing alterations in the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with serine/threonine-protein kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activities .

Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions and processes . The compound’s ability to modulate enzyme activities and gene expression underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods .

Prolonged exposure to the compound can lead to gradual degradation, resulting in the formation of inactive metabolites. These metabolites may have different biochemical properties and effects on cellular functions. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive functions and reducing inflammation . These effects are likely due to the compound’s ability to modulate neurotransmitter release and immune responses.

At higher doses, however, this compound can exhibit toxic or adverse effects. Studies have reported that high doses of the compound can lead to neurotoxicity, characterized by neuronal cell death and impaired cognitive functions . Additionally, excessive dosages can disrupt metabolic processes and cause organ damage in animal models. These findings highlight the importance of dosage optimization in therapeutic applications.

Properties

IUPAC Name

1-piperidin-4-yl-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13;;/h1-2,4,6,13,15H,3,5,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHTYTPPIKJKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
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1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 6
1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.